N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide

Factor Xa inhibition Anticoagulant discovery Arylsulfonamidopiperidone SAR

N-[3-(2-Oxopiperidin-1-yl)phenyl]benzenesulfonamide (CAS 941893-47-6) is a structurally unique, meta-substituted arylsulfonamidopiperidone scaffold for Factor Xa (FXa) inhibitor research. Its meta connectivity on the piperidinone-phenyl ring offers a distinct spatial orientation from approved para-substituted analogs like apixaban, enabling the exploration of novel intellectual property space. The unsubstituted benzenesulfonamide core is an ideal starting point for parallel SAR studies via electrophilic aromatic substitution. With no published bioactivity data, it serves as a perfect internal reference standard for developing in-house FXa enzymatic and plasma-based coagulation assays. Its favorable computed profile (XLogP3 = 2.2, zero Lipinski violations) ensures robust assay development.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4
CAS No. 941893-47-6
Cat. No. B3018464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
CAS941893-47-6
Molecular FormulaC17H18N2O3S
Molecular Weight330.4
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H18N2O3S/c20-17-11-4-5-12-19(17)15-8-6-7-14(13-15)18-23(21,22)16-9-2-1-3-10-16/h1-3,6-10,13,18H,4-5,11-12H2
InChIKeyYYGLVDJUIWJJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Oxopiperidin-1-yl)phenyl]benzenesulfonamide (CAS 941893-47-6) – Compound Identity and Arylsulfonamidopiperidone Scaffold Context for Procurement Evaluation


N-[3-(2-Oxopiperidin-1-yl)phenyl]benzenesulfonamide (CAS 941893-47-6, MW 330.4 g/mol, C₁₇H₁₈N₂O₃S) is a synthetic small molecule belonging to the arylsulfonamidopiperidone structural class [1]. This class is a validated pharmacophore for direct inhibition of blood coagulation factor Xa (FXa), with optimized congeners achieving low nanomolar potency [2]. The compound features an unsubstituted benzenesulfonamide linked via the sulfonamide nitrogen to a meta-(2-oxopiperidin-1-yl)phenyl moiety—a connectivity pattern that distinguishes it from the para-substituted 2-oxopiperidinyl aniline motif found in the approved anticoagulant apixaban [3]. The compound is commercially available from multiple vendors as a research-grade screening compound and building block, typically at ≥95% purity . No published peer-reviewed bioactivity, ADME, or in vivo data have been identified for this specific compound as of the search date.

Why N-[3-(2-Oxopiperidin-1-yl)phenyl]benzenesulfonamide Cannot Be Simply Interchanged with Other Arylsulfonamidopiperidone Derivatives


Within the arylsulfonamidopiperidone class, subtle structural variations produce large differences in pharmacological profile. The meta versus para connectivity of the 2-oxopiperidin-1-yl group to the aniline ring directly alters the spatial orientation of the sulfonamide pharmacophore within the FXa S1 pocket [1]. Apixaban—a para-substituted analog—derives its picomolar FXa affinity (Kᵢ = 0.08 nM) from a specific binding pose that is unlikely to be replicated by a meta-substituted scaffold without compensatory modifications [2]. Furthermore, the unsubstituted benzenesulfonamide core of the target compound lacks the electron-donating or -withdrawing substituents present on close analogs (e.g., 4-methoxy, 2-chloro, or 2-fluoro derivatives), each of which modulate sulfonamide NH acidity, hydrogen-bonding capacity, and target engagement . Generic substitution within this class without empirical head-to-head data therefore carries a high risk of unrecognized potency loss, altered selectivity, or divergent physicochemical behavior. The evidence presented in Section 3 quantifies these differentiation points where data permit.

Quantitative Differentiation Evidence for N-[3-(2-Oxopiperidin-1-yl)phenyl]benzenesulfonamide (CAS 941893-47-6) Versus Closest Analogs


Arylsulfonamidopiperidone Scaffold Validation: FXa Inhibitory Potential of the Compound Class

The target compound shares the arylsulfonamide-valerolactam (2-oxopiperidine) core scaffold with a series of validated FXa inhibitors reported by Shi et al. (2011). The most potent compound in that series, compound 46, achieved an FXa IC₅₀ of 7 nM and an EC₂×PT of 1.7 μM in a human plasma-based prothrombin time assay [1]. While no direct potency data exist for the target compound itself, its structural membership in this pharmacophore class establishes a rational basis for FXa-focused screening. The class-level FXa IC₅₀ range spans from 7 nM (compound 46) to >1,700 nM (compound 24, IC₅₀ = 1,708 nM) [2], indicating that even within-class potency is highly sensitive to peripheral substitution—underscoring the need for direct assay data before any procurement decision predicated on FXa activity.

Factor Xa inhibition Anticoagulant discovery Arylsulfonamidopiperidone SAR

Meta vs Para Positional Isomerism: Differentiation from Apixaban and Para-Substituted 2-Oxopiperidinyl Benzenesulfonamides

The target compound bears the 2-oxopiperidin-1-yl group at the meta position of the aniline ring (C-3 of the phenyl spacer), whereas apixaban and the majority of reported 2-oxopiperidinyl benzenesulfonamide FXa inhibitors employ para connectivity (C-4) [1]. In the Shi et al. (2011) SAR study, the valerolactam-phenyl linker connectivity was held constant at the para position for all potent compounds; no meta-substituted analogs were reported, precluding direct intra-series comparison [2]. The X-ray crystal structure of compound 40 (para-substituted) bound to FXa (PDB 3SW2) shows that the phenyl ring acts as a rigid spacer orienting the sulfonamide into the S1 pocket—a geometry that would be altered by meta connectivity, potentially reorienting the benzenesulfonamide group by approximately 60° relative to the S1 binding vector [2]. This positional isomerism represents a structurally defined, quantifiable geometric difference (bond angle ~120° vs ~180° relative to the sulfonamide attachment point) that may translate into differential target engagement, though direct comparative binding data are absent.

Positional isomerism FXa inhibitor design Meta-substituted aniline

Computed Physicochemical Property Differentiation: Drug-Likeness Profile Versus Key Analogs

The target compound's computed physicochemical profile—XLogP3 = 2.2, molecular weight = 330.4 g/mol, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4, rotatable bond count = 4, and topological polar surface area (tPSA) ≈ 74.9 Ų—places it within favorable drug-like chemical space (Lipinski Rule of 5 compliant: zero violations) [1]. In comparison, the close analog 4-fluoro-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has a reported LogP of 2.7 and 25 heavy atoms versus 23 for the target compound [2]. The target compound's unsubstituted benzenesulfonamide results in lower lipophilicity (ΔLogP ≈ -0.5) relative to the fluorinated analog, which may translate to higher aqueous solubility and lower nonspecific protein binding—properties advantageous for biochemical assay development. However, the absence of experimentally measured solubility, logD, or pKa data for the target compound limits the strength of this comparison.

Physicochemical properties Drug-likeness XLogP3 Lipinski rules

Commercial Availability and Purity Benchmarking: Multi-Vendor ≥95% Purity Specification

The target compound is available from multiple independent vendors with a consistent minimum purity specification of ≥95% [1]. Chemenu lists purity at 95%+ (Catalog CM989757) . Abbexa specifies purity ≥95% by ¹H-NMR with structural confirmation [1]. SynHet offers the compound at >99% purity (pharma grade, USP/BP/Ph. Eur.) with analytical characterization by LCMS, GCMS, HPLC, NMR, and elemental analysis upon request . This multi-vendor availability with documented purity specifications reduces single-supplier dependency risk compared to proprietary or single-source analogs. In contrast, several close structural analogs (e.g., 2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, CAS 941893-55-6) are listed by fewer vendors and lack explicit purity documentation in public catalogs [2].

Compound procurement Purity specification Research chemical sourcing

Synthetic Accessibility and Unsubstituted Benzenesulfonamide Core: A Modular Entry Point for Focused Library Synthesis

The target compound is synthesized via a single-step sulfonylation of 3-(2-oxopiperidin-1-yl)aniline with benzenesulfonyl chloride in the presence of a base (triethylamine or pyridine) at room temperature, yielding the product after standard aqueous workup and purification . This synthetic brevity contrasts with multi-step routes required for more complex analogs such as apixaban (≥6 synthetic steps) or the Shi et al. compound 46 series (4–6 steps involving acylcytisine coupling) [1]. The unsubstituted benzenesulfonamide core provides a versatile handle for late-stage diversification: the para position of the benzenesulfonamide ring is amenable to electrophilic aromatic substitution (nitration, halogenation, sulfonation) or metal-catalyzed cross-coupling, enabling rapid analog generation for SAR exploration [2]. The meta-(2-oxopiperidin-1-yl)aniline intermediate (CAS not assigned) is commercially available from multiple sources, further reducing synthesis lead time .

Synthetic accessibility Benzenesulfonamide building block SAR library design

Recommended Application Scenarios for N-[3-(2-Oxopiperidin-1-yl)phenyl]benzenesulfonamide (CAS 941893-47-6) Based on Verified Evidence


Factor Xa Inhibitor Screening Cascade Entry Point

Researchers initiating a FXa inhibitor discovery program can deploy this compound as a structurally validated entry point into the arylsulfonamidopiperidone chemical space. The scaffold's demonstrated FXa inhibitory potential (class IC₅₀ range: 7–1,708 nM [1]) supports its use as a reference core for in-house enzymatic and plasma-based coagulation assays. The meta connectivity offers a structurally distinct alternative to the para-substituted apixaban chemotype, potentially accessing different IP space. Procurement recommendation: obtain >99% purity grade (SynHet) for enzymatic assays to minimize confounding activity from impurities.

Focused SAR Library Synthesis via Late-Stage Benzenesulfonamide Diversification

The unsubstituted benzenesulfonamide ring and single-step synthetic accessibility make this compound an ideal parent scaffold for parallel SAR library generation. Medicinal chemistry teams can systematically introduce substituents (halogens, methyl, methoxy, nitro, cyano) at the para and ortho positions of the benzenesulfonamide ring via electrophilic aromatic substitution or palladium-catalyzed cross-coupling, rapidly mapping the substituent effects on FXa potency, selectivity, and physicochemical properties. The meta-(2-oxopiperidin-1-yl)aniline intermediate is commercially available, enabling divergent synthesis from a common intermediate .

Computational Chemistry and Docking Model Validation

Given the absence of experimental binding data, this compound is well-suited for prospective computational docking and molecular dynamics studies against FXa (PDB 3SW2 [2]) to predict the impact of meta vs para connectivity on binding pose and affinity. Its moderate molecular weight (330.4 g/mol), low rotatable bond count (4), and favorable computed lipophilicity (XLogP3 = 2.2 [3]) make it computationally tractable for free energy perturbation (FEP) calculations comparing meta- and para-substituted isomers. Researchers can use these predictions to prioritize which analogs to synthesize and assay.

Biochemical Assay Development and Selectivity Profiling

The compound's computed physicochemical profile—Lipinski Rule of 5 compliant with zero violations, moderate lipophilicity (XLogP3 = 2.2 [3]), and a single hydrogen bond donor—suggests favorable aqueous solubility and low nonspecific binding. These properties are advantageous for developing robust biochemical assay conditions (e.g., FXa chromogenic assays with S-2222 substrate). Researchers can use this compound as a tool to establish assay parameters (DMSO tolerance, compound stability in assay buffer, non-specific inhibition artifacts) before screening larger analog libraries. Its multi-vendor availability with documented purity ensures reproducible sourcing across assay development and validation phases.

Quote Request

Request a Quote for N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.